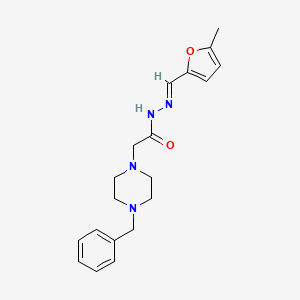![molecular formula C17H19ClN2O B11961923 2-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)methyl]-3-pyridinol hydrochloride](/img/structure/B11961923.png)
2-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)methyl]-3-pyridinol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)methyl]-3-pyridinol hydrochloride is a chemical compound with a complex structure that includes a pyridine ring and a phenyl group
Vorbereitungsmethoden
The synthesis of 2-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)methyl]-3-pyridinol hydrochloride involves multiple steps. One common synthetic route includes the reaction of 4-phenyl-3,6-dihydro-1(2H)-pyridine with formaldehyde and a pyridinol derivative under acidic conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the pyridinol group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon.
Wissenschaftliche Forschungsanwendungen
2-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)methyl]-3-pyridinol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)methyl]-3-pyridinol hydrochloride involves its interaction with specific molecular targets in biological systems. It may bind to receptors or enzymes, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)methyl]-3-pyridinol hydrochloride include:
4-phenyl-3,6-dihydro-1(2H)-pyridinyl]butanoic acid hydrochloride: Shares a similar pyridine structure but with different functional groups.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride: Another pyridine derivative with distinct biological activities.
1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid: Used in the prevention and therapy of atherosclerotic degradation of arterial walls.
Eigenschaften
Molekularformel |
C17H19ClN2O |
|---|---|
Molekulargewicht |
302.8 g/mol |
IUPAC-Name |
2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]pyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C17H18N2O.ClH/c20-17-7-4-10-18-16(17)13-19-11-8-15(9-12-19)14-5-2-1-3-6-14;/h1-8,10,20H,9,11-13H2;1H |
InChI-Schlüssel |
AODOPBREWVOVRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC=C1C2=CC=CC=C2)CC3=C(C=CC=N3)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-N-[1-butyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-3-phenyl-2-propenamide](/img/structure/B11961846.png)
![disodium 5-((E)-{4'-[(E)-(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-2-hydroxybenzoate](/img/structure/B11961851.png)
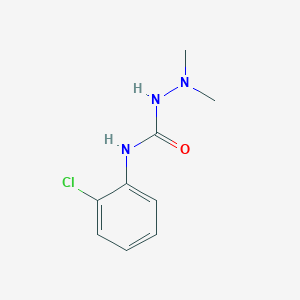

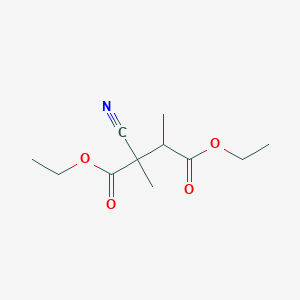

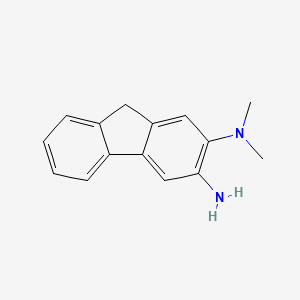
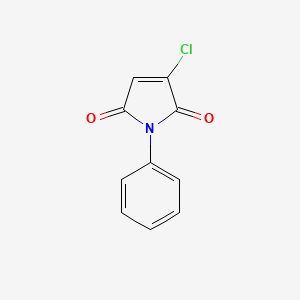

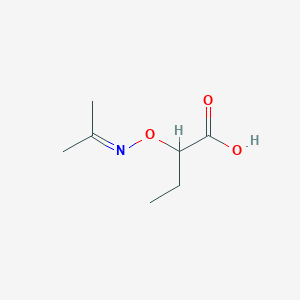
![4-Methoxybenzaldehyde [1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11961913.png)

